Adlupulone
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Overview
Description
Adlupulone is one of the beta acids found in hop resin, which is derived from the plant Humulus lupulus. It is one of four identified beta acid analogues, the others being colupulone, lupulone, and prelupulone . Beta acids, including this compound, are known for their role in contributing to the bitterness of beer. Structurally, beta acids are similar to alpha acids but have an additional prenyl group attached to the center ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adlupulone can be synthesized through the prenylation of phloroglucinol derivatives. The process involves the condensation of malonyl-CoA with branched-chain acyl-CoAs, followed by successive prenylation steps . The synthetic pathway typically involves the use of prenyltransferases and other enzymes to facilitate the addition of prenyl groups.
Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction from hop cones. The extraction process involves the use of solvents to isolate the beta acids from the hop resin. High-performance liquid chromatography (HPLC) is commonly used to purify and quantify the beta acids, including this compound .
Chemical Reactions Analysis
Types of Reactions: Adlupulone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form hulupones, which are also bitter compounds found in aged hops.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Major Products Formed:
Oxidation Products: Hulupones.
Reduction Products: Alcohol derivatives of this compound.
Scientific Research Applications
Adlupulone has several scientific research applications across various fields:
Mechanism of Action
Adlupulone exerts its effects primarily through its interaction with microbial cell membranes. It disrupts the membrane integrity, leading to cell lysis and death . The molecular targets include various enzymes and proteins involved in cell wall synthesis and maintenance. The pathways involved in its antimicrobial action include the inhibition of key enzymes required for cell wall biosynthesis .
Comparison with Similar Compounds
Colupulone: Varies significantly in concentration depending on the hop variety.
Lupulone: Also varies in concentration and has similar bitterness properties.
Prelupulone: Found in lower concentrations compared to adlupulone.
This compound’s uniqueness lies in its consistent presence and its specific role in contributing to the bitterness and antimicrobial properties of hops.
Properties
CAS No. |
28374-71-2 |
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Molecular Formula |
C26H38O4 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
5-hydroxy-4-(2-methylbutanoyl)-2,6,6-tris(3-methylbut-2-enyl)cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C26H38O4/c1-9-19(8)22(27)21-23(28)20(11-10-16(2)3)24(29)26(25(21)30,14-12-17(4)5)15-13-18(6)7/h10,12-13,19-20,30H,9,11,14-15H2,1-8H3 |
InChI Key |
CSCIKLUIKMEJJX-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O |
Canonical SMILES |
CCC(C)C(=O)C1=C(C(C(=O)C(C1=O)CC=C(C)C)(CC=C(C)C)CC=C(C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Adlupulone; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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